molecular formula C17H15F2N5O4 B10961819 N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10961819
M. Wt: 391.33 g/mol
InChI Key: HDQKRSNXRMXYDC-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a difluorophenyl group, a nitro-substituted pyrazole, and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Pyrazole Group: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is usually introduced through a nucleophilic aromatic substitution reaction.

    Final Coupling: The final step involves coupling the pyrazole and oxazole intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the nitro group.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution on Difluorophenyl Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

    Drug Development: Explored as a candidate for developing new pharmaceuticals due to its unique structural features.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the nitro group could participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide: Lacks the nitro group, potentially altering its reactivity and biological activity.

    N-(2,4-dichlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide: Substitution of fluorine with chlorine may affect its chemical properties and interactions.

Uniqueness

The presence of both difluorophenyl and nitro-substituted pyrazole groups in N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide makes it unique compared to similar compounds

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

Molecular Formula

C17H15F2N5O4

Molecular Weight

391.33 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H15F2N5O4/c1-8-16(24(26)27)9(2)23(21-8)7-12-10(3)28-22-15(12)17(25)20-14-5-4-11(18)6-13(14)19/h4-6H,7H2,1-3H3,(H,20,25)

InChI Key

HDQKRSNXRMXYDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=C(C=C(C=C3)F)F)C)C)[N+](=O)[O-]

Origin of Product

United States

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